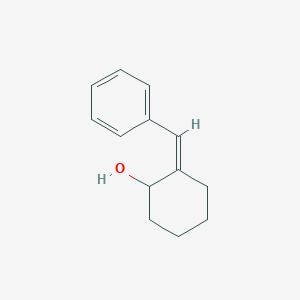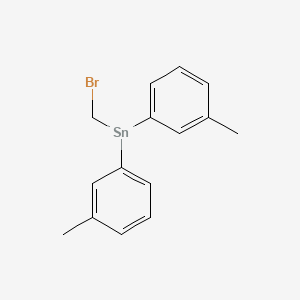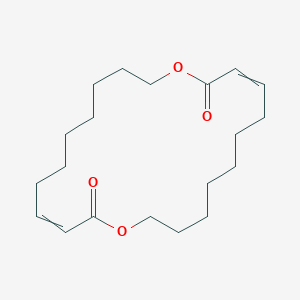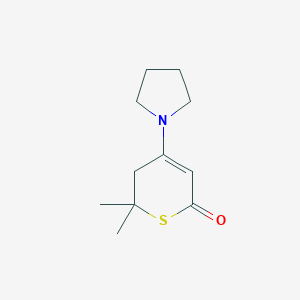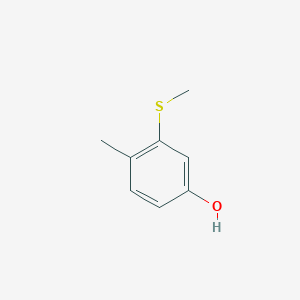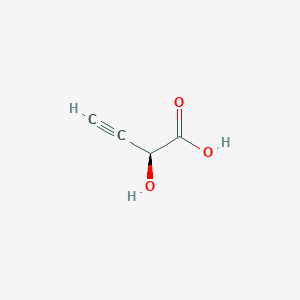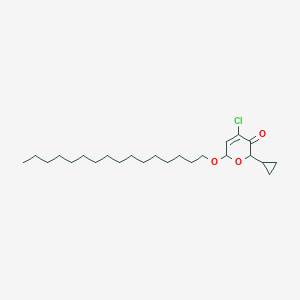
4-Chloro-2-cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and industry. This compound features a pyran ring substituted with a chloro group, a cyclopropyl group, and a hexadecyloxy group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and an aldehyde.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Hexadecyloxy Group Incorporation: The hexadecyloxy group can be introduced through etherification reactions using hexadecanol and appropriate activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines or thiols.
Scientific Research Applications
4-Chloro-2-cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-cyclopropyl-6-fluoroquinazoline: Known for its potential therapeutic applications and unique chemical structure.
4-Chloro-2-cyclopropyl-6-ethylpyrimidine:
Uniqueness
4-Chloro-2-cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one is unique due to its combination of a pyran ring with a chloro, cyclopropyl, and hexadecyloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
85980-63-8 |
|---|---|
Molecular Formula |
C24H41ClO3 |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
4-chloro-6-cyclopropyl-2-hexadecoxy-2H-pyran-5-one |
InChI |
InChI=1S/C24H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27-22-19-21(25)23(26)24(28-22)20-16-17-20/h19-20,22,24H,2-18H2,1H3 |
InChI Key |
YSAIKXPYZRDFCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C=C(C(=O)C(O1)C2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



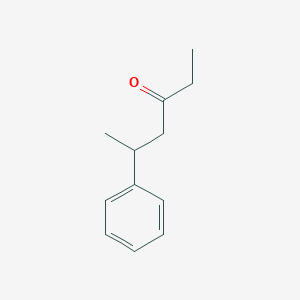
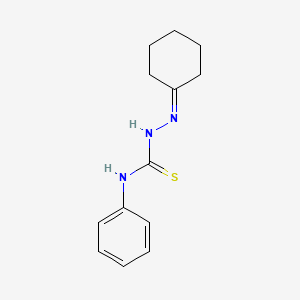
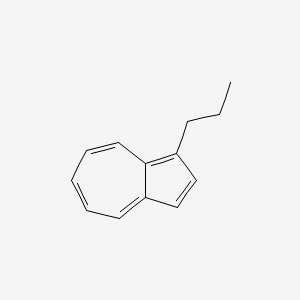
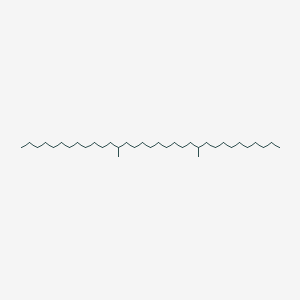
![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
